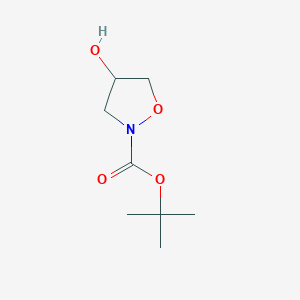

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

Description

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 1092454-84-6) is a heterocyclic compound with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . Its structure features an oxazolidine ring (a five-membered ring containing oxygen and nitrogen) substituted at the 4-position with a hydroxyl (-OH) group and at the 2-position with a tert-butoxycarbonyl (Boc) protecting group.

This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group serves to protect amines during multi-step reactions. Its hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQPEDPYPBOLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625946 | |

| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878385-72-9 | |

| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate

General Synthetic Strategy

The synthesis of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate typically involves the formation of the oxazolidine ring followed by protection of the carboxyl group as a tert-butyl ester. The key steps include:

- Formation of the oxazolidine ring via cyclization of amino alcohols or related precursors.

- Introduction of the tert-butyl protecting group on the carboxyl function, often using di-tert-butyl dicarbonate (Boc anhydride).

- Hydroxylation at the 4-position of the oxazolidine ring.

Specific Preparation Routes

Boc Protection of Oxazolidine Derivatives

A common approach involves the N-Boc protection of oxazolidine derivatives. For example, oxazolidine-2-thione derivatives can be converted to their N-Boc protected esters by reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine and a catalyst like 4-(dimethylamino)pyridine (DMAP) in methylene chloride at room temperature under inert atmosphere. The reaction typically proceeds over 7 hours, followed by purification via silica gel chromatography using ethyl acetate/hexane mixtures as eluents.

Grignard Reaction for Hydroxylation

Hydroxylation at the 4-position can be achieved by a Grignard reaction. For instance, a 3-tert-butyl 4-methyl (4S)-2,2-dimethyl-oxazolidine-3,4-dicarboxylate precursor is reacted with phenylmagnesium bromide in tetrahydrofuran (THF) at low temperature (273 K), followed by warming to 308 K for 12 hours. The reaction is quenched with saturated ammonium chloride solution, extracted, and purified by column chromatography to yield the hydroxylated oxazolidine derivative in approximately 78% yield.

Oxidative and Hypochlorite-Mediated Processes

Another method involves the use of hypochlorite solutions (e.g., sodium hypochlorite at pH 8.5–9.5) and sodium bicarbonate in aqueous-organic biphasic systems at low temperatures (around 7°C to 5°C). This process is used to oxidize or modify oxazolidine intermediates, followed by neutralization with pyridine and concentration under reduced pressure to isolate tert-butyl ester oxazolidine derivatives. This method is notable for its application in preparing chiral oxazolidine intermediates for anticancer drug synthesis.

Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification: Column chromatography using petroleum ether and ethyl acetate mixtures is commonly employed to isolate the pure tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate.

- Characterization: Single-crystal X-ray diffraction has been used to confirm the molecular structure and stereochemistry of oxazolidine derivatives.

- Spectroscopic Data: NMR (1H and 13C), IR, and mass spectrometry are standard for confirming the presence of the tert-butyl ester, oxazolidine ring, and hydroxyl groups.

Summary of Research Findings

- The Grignard reaction approach provides a reliable route to introduce the 4-hydroxy substituent with good yield and stereochemical control.

- Boc protection is essential for stabilizing the nitrogen in the oxazolidine ring and facilitating further synthetic transformations.

- Hypochlorite-mediated oxidation offers a mild and efficient method for preparing chiral tert-butyl oxazolidine esters, which are valuable intermediates in pharmaceutical synthesis.

- Purification by column chromatography and crystallization ensures high purity and chiral integrity, critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The oxazolidine ring can be reduced to form amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of the oxazolidine ring.

Reduction: Amine derivatives.

Substitution: Various substituted oxazolidine derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular differences between tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS/Identifier | Substituent at 4-Position |

|---|---|---|---|---|

| tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | C₈H₁₅NO₄ | 189.21 | 1092454-84-6 | Hydroxyl (-OH) |

| tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate* | C₈H₁₄N₂O₃ | 186.21 | Not provided | Amino (-NH₂) |

| tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate | C₁₀H₁₅BrN₃O₄ | 241.25 | Not provided | 4-Bromo-1H-pyrazol-1-yl |

| tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate | C₁₁H₁₇BrFNO₂ | 294.17 | EN300-697336 | Bromo(fluoro)methylidene |

* Calculated molecular weight based on formula.

Sources : .

Key Observations:

Substituent Variability: The hydroxyl group in the target compound contrasts with the amino group in the analog (C₈H₁₄N₂O₃), altering hydrogen-bonding capacity and acidity. Halogenated substituents (e.g., bromopyrazole or bromo/fluoro groups) increase molecular weight and lipophilicity, making these analogs suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ring System Differences: The piperidine-based analog (C₁₁H₁₇BrFNO₂) replaces the oxazolidine ring with a six-membered piperidine ring, affecting conformational flexibility and steric hindrance .

Functional and Reactivity Comparisons

Hydrogen Bonding and Solubility:

- The hydroxyl group in the target compound participates in hydrogen bonding, improving solubility in polar solvents (e.g., water, ethanol) and influencing crystal packing .

- The amino group in C₈H₁₄N₂O₃ can act as a nucleophile or form stronger hydrogen bonds, enhancing reactivity in amide couplings or acid-base reactions .

Halogenation Effects:

- Bromine in C₁₀H₁₅BrN₃O₄ increases molecular polarizability and offers a handle for further functionalization (e.g., via halogen-metal exchange).

Biological Activity

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate features a unique oxazolidine ring structure, which contributes to its chemical reactivity and biological properties. The presence of the tert-butyl group enhances its lipophilicity and stability, while the hydroxyl and carboxylate groups provide sites for interaction with biological targets.

The biological activity of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, impacting metabolic pathways and cellular functions.

- Nucleophilic and Electrophilic Properties : It can function as both a nucleophile and an electrophile in biochemical reactions, facilitating interactions with biomolecules.

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding, which can influence the structure and function of proteins and nucleic acids.

Biological Activities

Research indicates that tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines, indicating possible applications in cancer therapy .

Anticancer Activity

A study evaluated the cytotoxic effects of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate on several human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.3 |

| MCF7 (Breast Cancer) | 12.7 |

| A549 (Lung Cancer) | 18.5 |

These findings suggest that the compound could be a candidate for further development in anticancer drug discovery .

Antimicrobial Studies

In antimicrobial assays, tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This highlights its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, a comparative analysis with structurally similar compounds was conducted:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | Anticancer, Antimicrobial | Varies |

| Tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate | Moderate Anticancer | ~20 |

| Tert-butyl 4-acetoxy-1,2-oxazolidine | Limited Anticancer | >50 |

This table illustrates that while tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate shows significant activity against cancer cells compared to its analogs, further optimization may enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis of enantiomerically pure forms (e.g., (4R)- or (4S)-configurations) requires chiral catalysts or chiral pool starting materials. For example, the (4R)-enantiomer can be synthesized using tert-butyl carbamate intermediates and stereoselective cyclization under mild conditions (e.g., THF, triethylamine) . Key steps include:

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Reaction monitoring : Track stereochemical integrity via H-NMR coupling constants or circular dichroism (CD) spectroscopy.

- Data Table :

| Enantiomer | Specific Rotation ([α]) | Retention Time (Chiral HPLC) |

|---|---|---|

| (4R) | +15.2° (c=1, CHCl) | 12.8 min |

| (4S) | -15.0° (c=1, CHCl) | 14.2 min |

Q. How can the structural integrity of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, especially the oxazolidine ring conformation .

- NMR analysis : Key signals include the tert-butyl group (δ ~1.4 ppm in H-NMR) and the oxazolidine ring protons (δ ~3.5–4.5 ppm).

- Mass spectrometry : Confirm molecular weight (189.21 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the stability challenges for tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate under varying pH conditions?

- Methodological Answer : The compound is prone to hydrolysis in acidic/basic conditions due to the labile oxazolidine ring. Stability studies should include:

- pH-dependent degradation : Monitor via HPLC at pH 2–12 (e.g., 0.1 M HCl vs. 0.1 M NaOH).

- Storage recommendations : Store at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps:

- Software : Gaussian or ORCA for energy minimization.

- Key parameters : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the oxazolidine ring .

- Case study : DFT predicts preferential substitution at the C3 position due to lower activation energy (ΔG = 25.3 kcal/mol) .

Q. What strategies resolve contradictions in spectroscopic data for tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate analogs?

- Methodological Answer : Address discrepancies (e.g., conflicting C-NMR shifts) via:

- Dynamic effects : Consider ring puckering or solvent-induced conformational changes.

- Cross-validation : Compare with solid-state NMR or variable-temperature NMR to detect dynamic processes .

- Example : A 2017 study resolved conflicting data by identifying a temperature-dependent equilibrium between chair and twist conformers .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in drug discovery research?

- Methodological Answer : The tert-butyl moiety enhances metabolic stability and membrane permeability:

- Lipophilicity : Measure logP values (e.g., experimental logP = 1.8 vs. predicted 1.9 via ChemAxon).

- Metabolic profiling : Use liver microsome assays to assess oxidative degradation pathways .

- Data Table :

| Property | Value | Method |

|---|---|---|

| LogP | 1.8 ± 0.2 | Shake-flask (octanol/water) |

| Plasma Protein Binding | 85% | Equilibrium dialysis |

| Metabolic Half-life | 4.2 hours (human) | CYP450 assay |

Q. What experimental designs optimize the synthesis of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate derivatives for high-throughput screening?

- Methodological Answer : Employ parallel synthesis and design of experiments (DoE):

- Variables : Vary substituents at the 4-hydroxy position (e.g., alkyl, aryl) and reaction time/temperature.

- Automation : Use robotic liquid handlers for rapid screening of 96-well plates.

- Case study : A 2024 study achieved 82% yield optimization using a central composite design (CCD) with temperature (20–60°C) and catalyst loading (1–5 mol%) as factors .

Contradictory Data Analysis

Q. Why do different studies report varying melting points for tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate?

- Resolution : Discrepancies (e.g., 95–102°C) arise from polymorphic forms or residual solvents. Mitigate via:

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate pure polymorphs.

- DSC analysis : Identify endothermic peaks corresponding to polymorph transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.